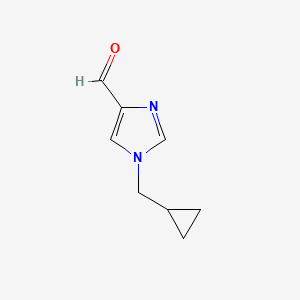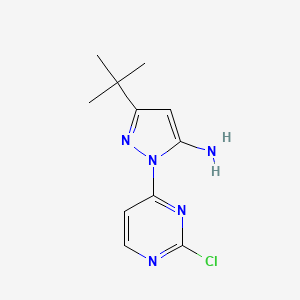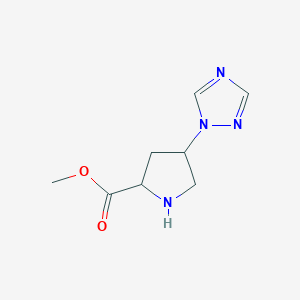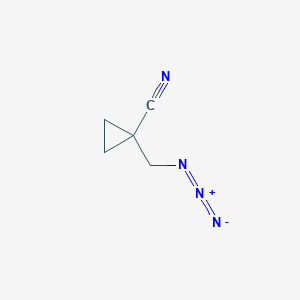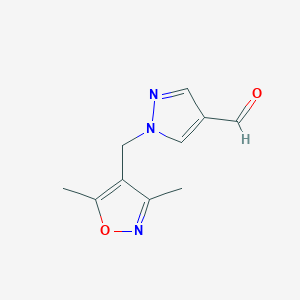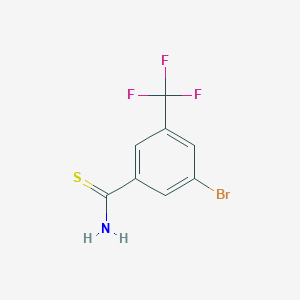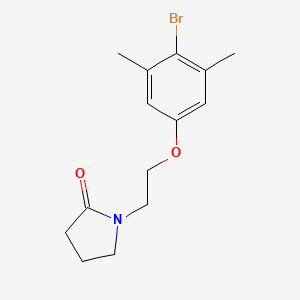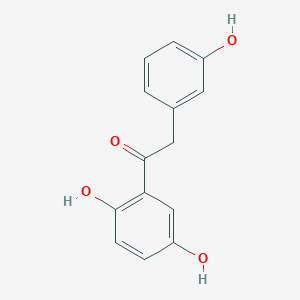
1-(2,5-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone
Descripción general
Descripción
1-(2,5-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone, commonly referred to as DHPE, is a phenolic compound that has been studied for its potential applications in pharmaceuticals and other scientific research. DHPE has been found to possess a number of interesting biochemical and physiological effects, which are of particular interest to researchers.
Aplicaciones Científicas De Investigación
Fluorescent Probes
1-(2-Hydroxyphenyl)ethanone derivatives have been used to develop fluorescent probes. For instance, BODIPY 3, containing a 2,4-dinitrophenyl (DNP) group derived from 1-(2-Hydroxyphenyl)ethanone, exhibited high fluorescence. It was used as a sensitive and selective probe for detecting sulfhydryl-specific cleavage, indicating potential applications in studying biological systems like HCT-116 and CT-26 cells (Fang et al., 2019).
Synthesis of Chemical Compounds
These compounds play a significant role in the synthesis of various chemical entities. For example, (2-hydroxy-4-(3-methyl-2-butenyloxy)phenyl)ethanone was synthesized using (2,4-dihydroxyphenyl)ethanone and prenyl bromide, showcasing the versatility of 1-(2,5-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone derivatives in chemical synthesis (Zhou Jin-xia, 2010).
Antimicrobial Properties
Ethanone 1-(2-hydroxy-5-methyl phenyl), a related compound, has demonstrated antimicrobial properties. A study explored its efficacy in binding with proteins in Staphylococcus aureus, further supporting its potential in antimicrobial applications (Medicharla SRI SATYA, S. B. V., & Aiswariya, 2022).
Biological Evaluation
1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone, another derivative, was found to have excellent antimicrobial activities, underlining the biological significance of these compounds (V.M. Sherekar -, N.S. Padole -, & K.P. Kakade -, 2022).
Propiedades
IUPAC Name |
1-(2,5-dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-10-3-1-2-9(6-10)7-14(18)12-8-11(16)4-5-13(12)17/h1-6,8,15-17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRGUEWEZXUNSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)C2=C(C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601222087 | |
| Record name | 1-(2,5-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1352306-12-7 | |
| Record name | 1-(2,5-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352306-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

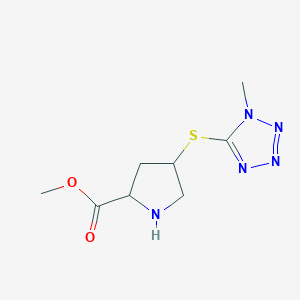

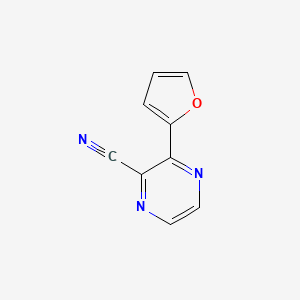
![5-(2-Aminoethyl)-7-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472069.png)
![N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B1472071.png)
